Cas no 2770359-47-0 (6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)

6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one 化学的及び物理的性質
名前と識別子
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- 6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
- EN300-37359187
- 2770359-47-0
- 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
-
- インチ: 1S/C10H11FN2O/c1-13-5-4-6-7(10(13)14)2-3-8(12)9(6)11/h2-3H,4-5,12H2,1H3
- InChIKey: WDUIXSSWMHOIKD-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC2C(N(C)CCC=21)=O)N
計算された属性
- せいみつぶんしりょう: 194.08554114g/mol
- どういたいしつりょう: 194.08554114g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 46.3Ų
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR0292GU-2.5g |
6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |
2770359-47-0 | 95% | 2.5g |
$2373.00 | 2023-12-15 | |
1PlusChem | 1P02928I-100mg |
6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |
2770359-47-0 | 95% | 100mg |
$434.00 | 2024-05-07 | |
1PlusChem | 1P02928I-10g |
6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |
2770359-47-0 | 95% | 10g |
$4692.00 | 2024-05-07 | |
Enamine | EN300-37359187-1.0g |
6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |
2770359-47-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
Aaron | AR0292GU-10g |
6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |
2770359-47-0 | 95% | 10g |
$5176.00 | 2023-12-15 | |
1PlusChem | 1P02928I-1g |
6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |
2770359-47-0 | 95% | 1g |
$1139.00 | 2024-05-07 | |
1PlusChem | 1P02928I-5g |
6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |
2770359-47-0 | 95% | 5g |
$3183.00 | 2024-05-07 | |
Aaron | AR0292GU-5g |
6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |
2770359-47-0 | 95% | 5g |
$3497.00 | 2023-12-15 | |
Aaron | AR0292GU-50mg |
6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |
2770359-47-0 | 95% | 50mg |
$303.00 | 2025-02-17 | |
1PlusChem | 1P02928I-50mg |
6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |
2770359-47-0 | 95% | 50mg |
$303.00 | 2024-05-07 |
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one 関連文献
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-oneに関する追加情報
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one: A Comprehensive Overview
The compound 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, with the CAS number 2770359-47-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroisoquinolines, which are known for their structural diversity and potential biological activities. The presence of an amino group at position 6, a fluorine atom at position 5, and a methyl group at position 2 introduces unique electronic and steric properties that make this compound a valuable subject for research.
Recent studies have highlighted the importance of tetrahydroisoquinoline derivatives in drug discovery. For instance, researchers have explored the role of 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one in modulating various biological pathways. The amino group at position 6 is particularly significant as it can act as a hydrogen bond donor, enhancing the molecule's ability to interact with biological targets. Similarly, the fluorine atom at position 5 contributes to the molecule's lipophilicity and stability, making it an attractive candidate for drug design.
The synthesis of this compound involves a series of well-established organic reactions. Starting from a suitable isoquinoline derivative, chemists employ methods such as Friedel-Crafts alkylation or acylation to introduce the necessary substituents. The introduction of the amino group typically requires reductive amination or nucleophilic substitution reactions. The methyl group at position 2 is introduced through alkylation or methylation reactions under controlled conditions to ensure regioselectivity.
One of the most promising applications of 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one lies in its potential as a lead compound for anti-cancer drug development. Recent research has demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism of action involves inhibition of key enzymes involved in cell proliferation and apoptosis regulation. Furthermore, the fluorine atom at position 5 enhances the molecule's ability to penetrate cellular membranes, making it more effective in reaching intracellular targets.
In addition to its anti-cancer properties, this compound has shown potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that it can inhibit acetylcholinesterase (AChE), an enzyme whose overactivity is associated with cognitive decline in Alzheimer's patients. The amino group at position 6 plays a crucial role in this inhibition by forming hydrogen bonds with critical residues on the AChE active site.
The structural versatility of 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one also makes it an ideal scaffold for further chemical modifications. Researchers have explored various substitution patterns to optimize its pharmacokinetic properties and enhance its bioavailability. For example, introducing additional electron-withdrawing groups can improve solubility and metabolic stability.
From a synthetic standpoint, the ease of modifying this compound's structure has led to its widespread use as a building block in medicinal chemistry. Its ability to undergo further functionalization without compromising its core structure makes it highly versatile for developing new drug candidates.
In conclusion, 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No: 2770359470) stands out as a compelling molecule with diverse applications in drug discovery and development. Its unique structural features and promising biological activities continue to drive innovative research across multiple therapeutic areas.
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